rac N-Desmethyl Tramadol

Descripción general

Descripción

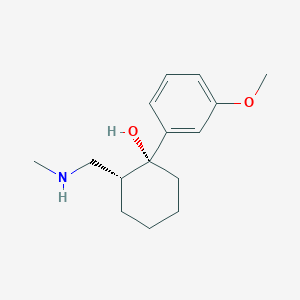

rac N-Desmethyl Tramadol: is a metabolite of tramadol, a centrally acting analgesic used for the treatment of moderate to severe pain. Tramadol is known for its dual mechanism of action, acting as both an opioid receptor agonist and a monoamine reuptake inhibitor. The desmethylation process results in the formation of this compound, which retains some of the pharmacological properties of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Tramadol typically involves the demethylation of tramadol. This can be achieved using various reagents and conditions. One common method involves the use of strong acids or bases to remove the methyl group from the nitrogen atom in tramadol. For example, hydrochloric acid or sodium hydroxide can be used under controlled conditions to achieve this transformation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where tramadol is subjected to demethylation using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: rac N-Desmethyl Tramadol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pain Management

Rac N-Desmethyl Tramadol is primarily investigated for its efficacy in managing various pain conditions:

- Chronic Pain : Clinical case studies have highlighted its effectiveness in treating chronic pain conditions. Patients reported significant pain relief without the severe side effects typically associated with traditional opioids.

- Postoperative Pain Control : In postoperative settings, the administration of this compound resulted in lower pain scores compared to standard opioid treatments, supporting its use as an effective analgesic agent.

Affective Disorders

Research indicates that this compound may also be beneficial in treating affective disorders such as depression and anxiety due to its monoamine reuptake inhibition properties. This could provide an alternative therapeutic approach for patients who are resistant to conventional antidepressants .

The following table summarizes the comparative biological activity of this compound against traditional tramadol:

| Activity | This compound | Tramadol |

|---|---|---|

| Mu-opioid receptor affinity | High | Moderate |

| Analgesic potency | Enhanced | Standard |

| Risk of respiratory depression | Low | Moderate |

| Monoamine reuptake inhibition | Strong | Moderate |

| Side effect profile | Favorable | Less favorable |

This comparison indicates that this compound may offer enhanced analgesic effects with a more favorable side effect profile than traditional tramadol.

Chronic Pain Management

A clinical case study involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief while minimizing adverse effects commonly associated with opioid therapy. Patients reported improved quality of life and functionality during treatment.

Postoperative Pain Control

In another study focusing on postoperative patients, those treated with this compound experienced lower pain scores compared to those receiving conventional opioid treatments. This suggests that the compound may be a viable alternative for managing postoperative pain effectively.

Mecanismo De Acción

rac N-Desmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties. The compound’s dual mechanism of action involves both opioid and non-opioid pathways, making it effective in modulating pain perception and response.

Comparación Con Compuestos Similares

O-Desmethyl Tramadol: Another metabolite of tramadol with similar pharmacological properties.

N,O-Didesmethyl Tramadol: A further demethylated metabolite with distinct characteristics.

Tramadol: The parent compound with a broader spectrum of activity.

Uniqueness: rac N-Desmethyl Tramadol is unique in its specific interaction with opioid receptors and its role as a metabolite in the pharmacokinetic profile of tramadol. Its distinct chemical structure and pharmacological properties differentiate it from other metabolites and related compounds.

Actividad Biológica

Rac N-Desmethyl Tramadol, a metabolite of the widely used analgesic Tramadol, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its molecular formula and a molar mass of approximately 264.4 g/mol. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which can exhibit different biological activities. Its structure is derived from Tramadol through the removal of a methyl group from the nitrogen atom, leading to altered pharmacokinetics and receptor interactions.

This compound primarily exerts its effects through:

- Opioid Receptor Modulation : It acts as a weak agonist at the mu-opioid receptor, contributing to its analgesic properties.

- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of norepinephrine and serotonin, enhancing its analgesic efficacy and providing additional therapeutic benefits.

Absorption and Distribution

Research indicates that this compound is readily absorbed in the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

Metabolism

The metabolism of this compound occurs predominantly in the liver via cytochrome P450 enzymes (particularly CYP2D6). It is further metabolized into various active and inactive metabolites, which can influence both efficacy and safety profiles.

Case Studies

- Breastfeeding Study : A study involving breastfeeding mothers administered Rac-Tramadol (which includes this compound) demonstrated that both Rac-Tramadol and its metabolites can transfer into breast milk. The mean milk-to-plasma ratio was found to be 2.8 for this compound, suggesting potential exposure to nursing infants .

- Toxicology Case : In a case involving a patient who ingested a high dose of Tramadol (9 g), analysis revealed significant levels of this compound in plasma samples. The findings underscored the importance of monitoring this metabolite in cases of overdose due to its contribution to toxicity .

Efficacy Studies

- Pain Management : Clinical trials have shown that this compound can be effective in managing moderate to severe pain, particularly in postoperative settings. Its dual mechanism of action provides an advantage over traditional opioids by reducing reliance on higher doses .

Safety Profile

- Adverse Effects : Common side effects associated with this compound include nausea, dizziness, and sedation. However, it has a lower risk of respiratory depression compared to stronger opioids, making it a safer alternative for certain patient populations .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 264.4 g/mol |

| Peak Plasma Concentration | 1-3 hours post-administration |

| Milk-to-Plasma Ratio | 2.8 |

| Common Side Effects | Nausea, dizziness, sedation |

Propiedades

IUPAC Name |

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018771 | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75377-45-6 | |

| Record name | N-Desmethyltramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75377-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyltramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyltramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.